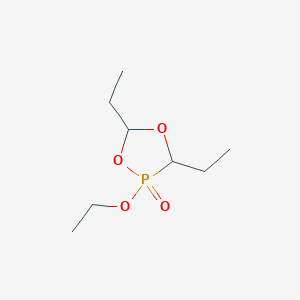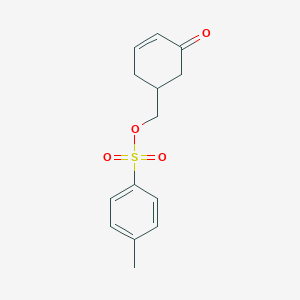
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide is a chemical compound known for its unique structure and properties It is characterized by the presence of multiple triple bonds (triynes) and a double bond (ene) within its molecular framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide typically involves multi-step organic reactions. One common approach is the coupling of a suitable alkyne precursor with an amide derivative under controlled conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the triple bonds. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism by which N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide exerts its effects involves its ability to interact with various molecular targets. The triple bonds in its structure can participate in reactions with nucleophiles or electrophiles, leading to the formation of new bonds and compounds. The compound’s reactivity is influenced by the presence of the double bond and the amide group, which can stabilize intermediates and transition states during reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Methylbutyl)dec-2-ene-4,6,8-triyneamide: Similar structure but with different functional groups.
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynecarboxamide: Contains a carboxamide group instead of an amide group.
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynecarboxylate: Contains a carboxylate group instead of an amide group.
Uniqueness
N-(3-Methylbutyl)dec-2-ene-4,6,8-triynamide is unique due to its specific combination of triple bonds, double bond, and amide group. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
113235-91-9 |
|---|---|
Formule moléculaire |
C15H17NO |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
N-(3-methylbutyl)dec-2-en-4,6,8-triynamide |
InChI |
InChI=1S/C15H17NO/c1-4-5-6-7-8-9-10-11-15(17)16-13-12-14(2)3/h10-11,14H,12-13H2,1-3H3,(H,16,17) |
Clé InChI |
DDEHDGUBBJGQDA-UHFFFAOYSA-N |
SMILES canonique |
CC#CC#CC#CC=CC(=O)NCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)
![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)

methanone](/img/structure/B14318293.png)
![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)



![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)





